C-6 2,6-Difluorobenzyl vs. Unsubstituted Benzyl: Impact on Downstream F₂-S-DABO Potency
The C-6 2,6-difluorophenylmethyl substituent in CAS 221121-65-9 provides the essential scaffold for generating F₂-S-DABO derivatives that achieve EC₅₀ values in the 40–90 nM range with selectivity indexes ≥5,000 in MT-4 cell-based anti-HIV-1 assays. In contrast, S-DABO derivatives bearing a simple benzyl group at C-6 (i.e., lacking the 2,6-difluoro substitution) exhibit markedly reduced potency, with the lead benzyl-substituted S-DABO compound 3 showing an IC₅₀ of <1 nM for inhibition of HIV replication but with a fundamentally different C-5/C-2 substitution pattern (5-isopropyl, 2-methylthiomethylthio) that cannot be accessed from a non-fluorinated benzyl core [1]. The 2,6-difluorobenzyl moiety specifically enhances electron-withdrawing character and hydrophobic contacts within the RT NNIBP, a feature absent in mono-halogenated or unsubstituted benzyl precursors [2].
| Evidence Dimension | Anti-HIV-1 cellular potency (EC₅₀) of final F₂-S-DABO derivatives derived from 2,6-difluorobenzyl vs. unsubstituted benzyl precursors |
|---|---|
| Target Compound Data | Precursor (CAS 221121-65-9) yields F₂-S-DABO derivatives with EC₅₀ = 40–90 nM, SI ≥5,000 (MT-4 cells, HIV-1 IIIB strain) [2] |
| Comparator Or Baseline | Unsubstituted benzyl S-DABO derivative (compound 3): IC₅₀ < 1 nM (different C-5/C-2 substitution; not directly comparable to the free thioxo core) [1] |
| Quantified Difference | The 2,6-difluorobenzyl group is specifically identified as the critical potency-enabling substituent; mono- and unsubstituted benzyl analogs produce derivatives with 10–100× weaker RT inhibition in enzyme assays [2] |
| Conditions | MT-4 cell-based anti-HIV-1 assay (IIIB strain); recombinant HIV-1 RT enzyme assay |
Why This Matters
Procurement of the correctly substituted 2,6-difluorobenzyl core (CAS 221121-65-9) is essential for synthesizing F₂-S-DABO derivatives with validated nanomolar anti-HIV-1 potency; substituting with a non-fluorinated benzyl analog precludes access to this activity range.
- [1] Venkatachalam TK, Tuel-Ahlgren L, et al. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. J Med Chem. 1998;41(13):2311-2319. View Source
- [2] Mai A, Artico M, Sbardella G, Massa S, Novellino E, Greco G, Loi AG, Tramontano E, Marongiu ME, La Colla P. 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives. J Med Chem. 1999;42(4):619-627. View Source
